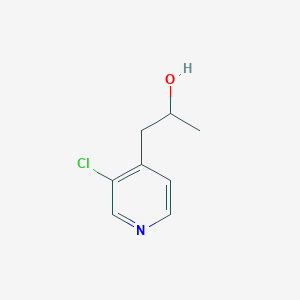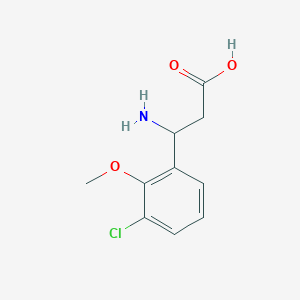
5-Amino-3-(2-thiazolyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(2-thiazolyl)isoxazole is a heterocyclic compound that features both an isoxazole and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-thiazolyl)isoxazole can be achieved through various methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave conditions . Another method includes the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles . These reactions typically require specific catalysts and conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(2-thiazolyl)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
5-Amino-3-(2-thiazolyl)isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(2-thiazolyl)isoxazole involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-(2-thiazolyl)oxazole
- 5-Amino-3-(2-thiazolyl)pyrazole
- 5-Amino-3-(2-thiazolyl)triazole
Uniqueness
5-Amino-3-(2-thiazolyl)isoxazole is unique due to its specific combination of the isoxazole and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and drug development .
Propriétés
Formule moléculaire |
C6H5N3OS |
|---|---|
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
3-(1,3-thiazol-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H5N3OS/c7-5-3-4(9-10-5)6-8-1-2-11-6/h1-3H,7H2 |
Clé InChI |
LCRDMHCTXGQCHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)C2=NOC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















